REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:9](O)=O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[BH4-].[Na+].[Cl:14]C1C(CO)=NC(Cl)=CC=1.S(Cl)(Cl)=O.Cl.N1C=CC=CC=1>O.CO>[Cl:1][C:2]1[C:3]([CH2:9][Cl:14])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2,5.6|
|
Name
|
haloalkylpyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C(=O)O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Type
|
CUSTOM
|
Details
|
The thionylchloride is then removed by evaporation
|
Type
|
TEMPERATURE
|
Details
|
the residue cooled
|
Type
|
ADDITION
|
Details
|
mixed with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |